molecular formula C12H23NO4 B13901411 tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B13901411
M. Wt: 245.32 g/mol
InChI Key: UWHGJLOXJMOWOT-ACGXKRRESA-N
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Description

tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the pyrrolidine derivative, followed by its reaction with tert-butyl chloroformate. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.

Medicine

In the pharmaceutical industry, tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate and its derivatives may be explored for their potential therapeutic properties. They can serve as intermediates in the synthesis of drugs targeting various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3,4-dihydroxy-3-methylpyrrolidine-1-carboxylate
  • tert-Butyl 3,4-bis(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9?,12-/m0/s1

InChI Key

UWHGJLOXJMOWOT-ACGXKRRESA-N

Isomeric SMILES

C[C@]1(CN(CC1CO)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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